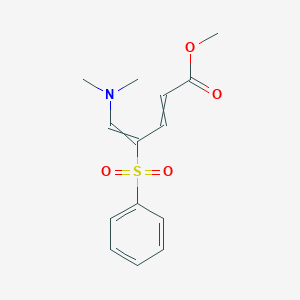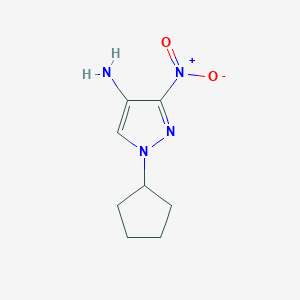![molecular formula C10H13F2N5 B11743764 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743764.png)
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might be protected by patents or considered proprietary information, but generally, it would involve scaling up the laboratory procedures with adjustments to reaction times, temperatures, and the use of industrial-grade reagents .
化学反应分析
Types of Reactions
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
科学研究应用
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole moiety can interact with various biological pathways, making the compound a versatile tool in biochemical research .
相似化合物的比较
Similar Compounds
Carfentrazone-ethyl: A compound with a similar difluoromethyl group used in agrochemicals.
Isoxazole derivatives: Compounds with similar structural features used in various chemical applications.
Uniqueness
1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of the difluoromethyl group and the pyrazole moiety.
属性
分子式 |
C10H13F2N5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-5-8(16(2)14-7)6-13-9-3-4-17(15-9)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15) |
InChI 键 |
MZIVGKZJUSUKSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2)C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-cyclopentyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743686.png)
![1,3-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11743694.png)
![1-(butan-2-yl)-N-[(furan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743703.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11743717.png)
![3,4-Dihydrofuro[3,4-d]pyrimidine-2,5,7(1H)-trione](/img/structure/B11743725.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743741.png)
![1-(2,2-difluoroethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743747.png)
![N-[(4-fluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743748.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine](/img/structure/B11743758.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743770.png)
![{[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)

